![molecular formula C19H17F3N4O B4663921 N-(2,4-difluorophenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4663921.png)
N-(2,4-difluorophenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea
Overview
Description
N-(2,4-difluorophenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DFP-10917 and is a member of the pyrazole urea family of compounds. DFP-10917 has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
DFP-10917 has been shown to inhibit the activity of the enzyme Aurora kinase A, which is involved in the regulation of cell division. Inhibition of this enzyme leads to the disruption of cell division, ultimately resulting in the death of cancer cells. DFP-10917 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DFP-10917 has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on cancer cells, DFP-10917 has been shown to inhibit the growth of bacteria and fungi, making it a promising candidate for the development of new antimicrobial agents. DFP-10917 has also been shown to have anti-inflammatory effects, making it a potential candidate for the development of anti-inflammatory therapies.
Advantages and Limitations for Lab Experiments
One of the main advantages of DFP-10917 is its ability to selectively target cancer cells while leaving normal cells unharmed. This makes it a promising candidate for the development of cancer therapies with fewer side effects. However, one of the limitations of DFP-10917 is its relatively low solubility in water, which can make it difficult to work with in laboratory experiments.
Future Directions
There are a number of potential future directions for research on DFP-10917. One area of research could be in the development of new cancer therapies based on DFP-10917. Another area of research could be in the development of new antimicrobial agents based on DFP-10917. Additionally, further research could be conducted to better understand the biochemical and physiological effects of DFP-10917, which could lead to the development of new therapies for a wide range of diseases and conditions.
Scientific Research Applications
DFP-10917 has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer research. DFP-10917 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in the development of cancer therapies.
properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-[1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O/c1-11-18(24-19(27)23-17-8-7-14(20)9-16(17)22)12(2)26(25-11)10-13-5-3-4-6-15(13)21/h3-9H,10H2,1-2H3,(H2,23,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMPIHIYOZBDDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2F)C)NC(=O)NC3=C(C=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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